molecular formula C21H16N2O5 B2442345 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate CAS No. 931954-31-3

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate

Cat. No. B2442345
M. Wt: 376.368
InChI Key: BPIPWWNYYSQXER-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate” is a complex organic molecule that contains several functional groups. It includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound . It also contains a chromen-7-yl group, which is a type of oxygen-containing heterocycle, and a propanoate ester group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole, chromen-7-yl, and propanoate groups would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The ester group could undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Highly Sensitive Coumarin–Pyrazolone Probe for Detection of Cr3+

A study developed a highly sensitive coumarin–pyrazolone probe for detecting Cr3+ ions in living cells. The probe showed a quick color response from fluorescent green to colorless and significant quenching of fluorescence at 506 nm in a dimethyl sulfoxide medium. This finding suggests potential applications in environmental monitoring and biological imaging (Mani et al., 2018).

Antimicrobial Activity of Schiff Bases of Coumarin-Incorporated 1,3,4-Oxadiazole Derivatives

Another research focused on synthesizing Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives to evaluate their antimicrobial activity. The compounds exhibited significant in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).

Synthesis and Biological Evaluation of β-Aroylpropionic Acid Based 1,3,4-Oxadiazoles

Research on β-aroylpropionic acid-based 1,3,4-oxadiazoles explored their anti-inflammatory, analgesic, and antibacterial actions. Some compounds showed good anti-inflammatory activity and significant antibacterial activity, with very low ulcerogenic action, highlighting their potential in pharmaceutical development (Husain, Ahuja, & Sarafroz, 2009).

Electron-Transporting Layer for White Organic Light-Emitting Diodes

A novel material incorporating oxadiazole and arylphosphine oxide moieties was synthesized for use as an electron-transporting layer in white organic light-emitting diodes (OLEDs). This compound exhibited excellent thermal stability and significantly improved the luminous efficiency of OLEDs, presenting a promising avenue for developing efficient, solution-processed multilayer OLEDs (Liu et al., 2015).

Novel Antimicrobial Agents Bearing a Sulfonamide Moiety

A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety demonstrated promising antimicrobial properties. These compounds, through various synthesis routes, were tested for in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Darwish et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The study of 1,2,4-oxadiazole derivatives is an active area of research, particularly in the development of new pharmaceuticals . Future research could explore the biological activity of this compound and its potential applications.

properties

IUPAC Name

[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-7-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-3-18(24)26-15-9-8-14-10-16(21(25)27-17(14)11-15)20-22-19(23-28-20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIPWWNYYSQXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate

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